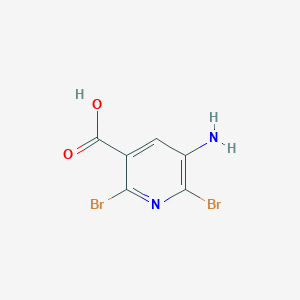

5-Amino-2,6-dibromopyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the carboxylation of amino-bromopyridines in specific conditions. For instance, an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, achieving 6-aminonicotinic acid with high yield and selectivity (Feng et al., 2010). Such methodologies highlight the potential pathways for synthesizing structurally similar compounds like 5-Amino-2,6-dibromopyridine-3-carboxylic acid by adapting the starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Amino-2,6-dibromopyridine-3-carboxylic acid has been studied using techniques such as X-ray diffraction and spectroscopy. For example, the structure and dynamics of 2-aminopyridine-3-carboxylic acid have been explored, providing insights into the molecular geometries and interaction potentials of similar compounds (Pawlukojć et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of pyridine carboxylic acids involves various reactions, including nucleophilic substitutions and carboxylation. Research into the electrocatalytic carboxylation of amino-bromopyridines reveals potential reaction mechanisms and pathways that could be applicable to 5-Amino-2,6-dibromopyridine-3-carboxylic acid, offering a glimpse into its chemical behavior and reactivity under different conditions.

Physical Properties Analysis

The physical properties of compounds similar to 5-Amino-2,6-dibromopyridine-3-carboxylic acid, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments and applications. Investigations into the crystalline adducts of substituted salicylic acids with aminopyridines, for example, provide valuable data on the physical characteristics and stability of pyridine carboxylic acids (Montis & Hursthouse, 2012).

Scientific Research Applications

Electrocatalytic Carboxylation

5-Amino-2,6-dibromopyridine-3-carboxylic acid and its derivatives have been utilized in electrocatalytic carboxylation processes. For instance, an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, highlighting its potential in sustainable chemistry applications (Feng et al., 2010).

Protein Structure Determination

This compound has been employed as a phasing tool in protein structure determination. A study demonstrates its use in MAD (Multi-wavelength Anomalous Diffraction) phasing, illustrating its value in structural biology (Beck, Gruene, & Sheldrick, 2010).

Ligand Synthesis for Metal Complexation

Syntheses involving 5-Amino-2,6-dibromopyridine-3-carboxylic acid and its derivatives have been explored for creating tridentate ligands suitable for complexing with lanthanide(III) cations. Such ligands are crucial for advanced applications in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Supramolecular Chemistry

The compound's derivatives play a role in supramolecular chemistry, particularly in the formation of heterosynthons. This aspect is crucial for designing multiple-component crystals, which have applications in crystal engineering and drug design (Bis & Zaworotko, 2005).

properties

IUPAC Name |

5-amino-2,6-dibromopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXIKRNWJOHUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1N)Br)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)

![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)

![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)

![[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2481561.png)

![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2481577.png)